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Introduction
Tungsten nitride (WN) thin films are of significant interest in a variety of advanced

technological applications, primarily due to their excellent properties such as high thermal

stability, low electrical resistivity, and effectiveness as a diffusion barrier.[1][2] Atomic Layer

Deposition (ALD) has emerged as a superior technique for depositing these films, offering

precise thickness control at the atomic level, exceptional conformality on high-aspect-ratio

structures, and excellent uniformity over large areas.[3][4][5] These characteristics are critical

for applications in microelectronics, such as diffusion barriers for copper interconnects, and

potentially in the coating of medical devices and drug delivery systems where uniform,

biocompatible, and inert barriers are required.[6][7][8]

This document provides detailed application notes and experimental protocols for the ALD of

tungsten nitride films using both metalorganic and halide-based precursors.

Precursor Chemistries for Tungsten Nitride ALD
The selection of precursors is a critical step in any ALD process, as it dictates the deposition

temperature, growth rate, film purity, and overall film properties. Two primary classes of

tungsten precursors have been extensively studied for WN ALD: metalorganic and halide-

based compounds.
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Metalorganic Precursors: These precursors, such as bis(tert-

butylimido)bis(dimethylamido)tungsten(VI) ((tBuN)2(Me2N)2W) and

hexakis(dimethylamido)ditungsten (W2(NMe2)6), offer the advantage of being fluorine-free.

[7][9] This eliminates the risk of fluorine contamination and potential etching of the substrate

or underlying layers, which can be a concern with halide precursors.[10] Metalorganic ALD of

WN is typically performed at lower temperatures.[7][9]

Halide-Based Precursors: Tungsten hexafluoride (WF6) is the most common halide

precursor for tungsten-based ALD.[3][11] It is highly volatile, which is advantageous for

precursor delivery. However, the use of WF6 can lead to the formation of corrosive

byproducts like hydrogen fluoride (HF) when ammonia (NH3) is used as the nitrogen source.

[10] Plasma enhancement is often employed in WF6-based processes to lower the

deposition temperature and improve film properties.[6][12]

Experimental Data Summary
The following tables summarize quantitative data from various studies on the ALD of tungsten
nitride films, providing a comparative overview of different process parameters and the

resulting film properties.
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Precursor
s

Depositio
n Temp.
(°C)

Growth
Rate
(Å/cycle)

Film
Composit
ion

Resistivit
y (μΩ·cm)

Surface
Roughne
ss (RMS,
nm)

Referenc
e

W2(NMe2)

6 + NH3
150 0.57

W1.0N0.82

C0.13O0.2

6H0.33

- 0.9 [13][14]

W2(NMe2)

6 + NH3
180 0.74 - 0.81

W1.0N0.74

C0.20O0.3

3H0.28

810 - 4600 0.8 [13][14]

W2(NMe2)

6 + NH3
210 0.74 - 0.81

W1.0N0.82

C0.33O0.1

8H0.23

810 - 4600 0.7 [13][14]

(tBuN)2(M

e2N)2W +

NH3

250 - 350 ~1.0 WN - - [7]

W(CO)

(CH3CH2C

≡CCH2CH

3)3 + NH3

plasma

250 0.45 WNx - - [7]

Halide-Based and Plasma-Enhanced ALD of Tungsten
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Precursor
s

Depositio
n Temp.
(°C)

Growth
Rate
(Å/cycle)

Film
Stoichio
metry
(W:N)

Resistivit
y (μΩ·cm)

Key
Features

Referenc
e

WF6 +

NH3
327 - 527 2.55 W2N ~4500

Thermal

ALD
[3]

WF6 +

NH3 pulse

plasma

350 ~2.2
Uniform N

distribution
-

Plasma-

Enhanced

ALD

(PEALD)

[6][12]

(BTBMW)

+ NH3

plasma

325 - 400 0.44 - 0.65
0.95:1 to

1.13:1

Similar to

H2/N2

plasma

films

PEALD,

low carbon
[15]

(BTBMW)

+ H2/N2

plasma

175 0.44 - 0.65
1.77:1 to

1.90:1

Lower with

higher W

content

PEALD,

higher W

content

[15]

WF6 + N2

+ CH4

(PPALD)

- - W-C-N ~300

Pulse

Plasma

Assisted

ALD

[16]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the atomic

layer deposition of tungsten nitride films.

Protocol 1: ALD of WN using W2(NMe2)6 and NH3
1. Substrate Preparation: a. Use silicon wafers with a native oxide layer or other substrates as

required. b. Clean the substrates ultrasonically in acetone, followed by isopropanol, each for 10

minutes. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately load the

substrates into the ALD reactor to minimize atmospheric exposure.
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2. ALD Process Parameters: a. Precursors: i. Tungsten Precursor: W2(NMe2)6 (held at a

temperature to ensure adequate vapor pressure). ii. Nitrogen Precursor: NH3 (99.999% purity).

b. Deposition Temperature: Set the substrate temperature within the ALD window of 180-210

°C.[9][10] c. ALD Cycle Sequence (with suggested timings): i. W2(NMe2)6 Pulse: Introduce

W2(NMe2)6 vapor into the reactor for 2.0 seconds to allow for self-limiting adsorption on the

substrate surface.[13] ii. Purge 1: Purge the reactor with an inert gas (e.g., high-purity nitrogen

or argon) for 5.0 seconds to remove any unreacted precursor and byproducts from the gas

phase. iii. NH3 Pulse: Introduce NH3 gas into the reactor for 3.0 seconds to react with the

adsorbed tungsten precursor layer. iv. Purge 2: Purge the reactor with the inert gas for 5.0

seconds to remove unreacted NH3 and reaction byproducts. d. Number of Cycles: Repeat the

ALD cycle until the desired film thickness is achieved. The film thickness is linearly dependent

on the number of cycles.[13]

3. Post-Deposition Handling: a. For applications sensitive to atmospheric oxidation, consider

depositing a protective capping layer, such as AlN, in-situ before removing the sample from the

reactor.[10][13] An AlN layer can be deposited using trimethylaluminum and ammonia at 350°C.

[10] b. Cool the samples to room temperature under an inert atmosphere before removal.

Protocol 2: Plasma-Enhanced ALD of WN using WF6 and
NH3
1. Substrate Preparation: a. Follow the same substrate preparation steps as in Protocol 1.

2. PEALD Process Parameters: a. Precursors: i. Tungsten Precursor: WF6 (gas). ii. Nitrogen

Precursor: NH3 (gas). b. Deposition Temperature: Set the substrate temperature to 350 °C.[6]

c. PEALD Cycle Sequence (with suggested timings): i. NH3 Pulse with Plasma: Introduce NH3

gas into the reactor and apply a pulsed RF power to generate NH3 plasma. This step modifies

the substrate surface to facilitate uniform WN growth.[6][12] Pulse duration can be in the range

of a few seconds. ii. Purge 1: Purge the reactor with an inert gas. iii. WF6 Pulse: Introduce WF6

gas into the reactor to react with the plasma-treated surface. iv. Purge 2: Purge the reactor with

the inert gas. d. Number of Cycles: Repeat the PEALD cycle to achieve the desired film

thickness. A deposition rate of approximately 2.2 Å/cycle can be expected at 350 °C.[6]

3. Post-Deposition Handling: a. Cool the samples to room temperature under an inert

atmosphere before removal.
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Characterization of Tungsten Nitride Films
A comprehensive characterization of the deposited WN films is crucial to ensure they meet the

requirements of the intended application.

1. Thickness and Growth Rate:

Technique: Spectroscopic Ellipsometry.
Protocol: Perform in-situ or ex-situ measurements to determine the film thickness. The
growth rate (in Å/cycle) can be calculated by dividing the total film thickness by the number
of ALD cycles.

2. Film Composition and Purity:

Technique: X-ray Photoelectron Spectroscopy (XPS).[17]
Protocol: Use XPS to determine the elemental composition (W, N, C, O) and chemical
bonding states. Depth profiling can be used to assess the uniformity of composition
throughout the film.

3. Crystallinity and Phase:

Technique: X-ray Diffraction (XRD).[17]
Protocol: Perform XRD scans to determine the crystalline structure of the WN films. As-
deposited ALD WN films are often amorphous or nanocrystalline.[7][13] Post-deposition
annealing can be used to induce crystallization.[13]

4. Surface Morphology and Roughness:

Technique: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).[17]
Protocol: Use AFM to quantify the root-mean-square (RMS) surface roughness.[13] SEM can
be used to visualize the surface morphology and, in cross-section, to verify film thickness
and conformality.

5. Electrical Properties:

Technique: Four-Point Probe.
Protocol: Measure the sheet resistance of the WN film. The electrical resistivity can then be
calculated by multiplying the sheet resistance by the film thickness.
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Visualizations
ALD Reaction Mechanisms and Experimental Workflow

Metalorganic ALD Cycle for WN

Step 1: W₂(NMe₂)₆ Pulse
(Precursor Adsorption)

Step 2: Purge
(Remove Excess Precursor)

Step 3: NH₃ Pulse
(Surface Reaction)

Step 4: Purge
(Remove Byproducts)

Repeat n times

PEALD Cycle for WN using WF₆

Step 1: NH₃ Pulse + Plasma
(Surface Activation)

Step 2: Purge
(Remove Excess Reactant)

Step 3: WF₆ Pulse
(Surface Reaction)

Step 4: Purge
(Remove Byproducts)

Repeat n times
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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